REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[CH3:20][C:21]1[C:26]([CH:27]=O)=[CH:25][N:24]=[C:23]([NH:29][CH2:30][CH2:31][CH2:32][CH:33]2[CH2:38][CH2:37][N:36]([CH3:39])[CH2:35][CH2:34]2)[N:22]=1.C(N(CC)CC)C>CN(C=O)C>[CH3:1][C:2]1[C:3]2[N:10]=[C:27]([C:26]3[C:21]([CH3:20])=[N:22][C:23]([NH:29][CH2:30][CH2:31][CH2:32][CH:33]4[CH2:34][CH2:35][N:36]([CH3:39])[CH2:37][CH2:38]4)=[N:24][CH:25]=3)[NH:9][C:4]=2[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)N)N
|
Name
|
|
Quantity
|
64.82 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
|
Quantity
|
72.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NC=C1C=O)NCCCC1CCN(CC1)C
|
Name
|
|
Quantity
|
73.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
725 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between dichloromethane (0.7 L) and 1 N NaOH (1 L)
|
Type
|
STIRRING
|
Details
|
The resultant mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to isolate the voluminous solid which
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
The solids were dried
|
Type
|
CUSTOM
|
Details
|
partitioned between chloroform (700 mL) and saturated aqueous NaHCO3 (700 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized in hot heptane/ethyl acetate (1.8:1,840 mL total volume) with initial
|
Type
|
FILTRATION
|
Details
|
hot filtration (˜1 g of oily residues removed)
|
Type
|
FILTRATION
|
Details
|
final filter cake
|
Type
|
WASH
|
Details
|
washing with heptane/ethyl acetate (3:1, 250 mL total volume)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC=2NC(=NC21)C=2C(=NC(=NC2)NCCCC2CCN(CC2)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |